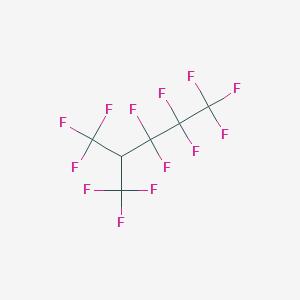
2H-Perfluoro(2-methylpentane)
Cat. No. B1337824
Key on ui cas rn:
30320-28-6
M. Wt: 320.05 g/mol
InChI Key: MEJBVGIZGKKPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254755
Procedure details


To prepare 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol, commercially available hexafluoropropene may be oligomerized with commercially available trimethylamine in a dipolar aprotic solvent such as commercially available tetrahydrofuran to provide (CF3)2C:CFCF2CF3 which is then reacted with commercially available hydrogen fluoride to yield 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane as taught by W. Brunskill et al., "Anionic Oligomerisation of Hexafluoropropene: Fission of a Carbon-Carbon Bond by Fluoride Ion", Chemical Communications, 1444 (1970). The 2-trifluoromethyl-1,1,1,3,3,4,4,5,5,5-decafluoropentane may then be dehydrohalogenated and then reacted with sulfuric acid and then water to form 2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol.
Name
2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3](O)([CH:8]([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]([F:7])([F:6])[F:5].[F:20]C(F)(F)C(F)=C(F)F.CN(C)C.F>O1CCCC1>[F:1][C:2]([F:19])([F:18])[CH:3]([C:8]([F:20])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[C:4]([F:7])([F:6])[F:5]
|
Inputs


Step One
|
Name
|
2-trifluoromethyl-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(F)(F)F)(C(C(C(F)(F)F)(F)F)F)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide (CF3)2C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
